1-(2-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide
Overview
Description
1-(2-Cyanophenyl)-N-(2-methylpropyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a methanesulfonamide group attached to a 2-cyanophenyl ring and a 2-methylpropyl group
Preparation Methods
The synthesis of 1-(2-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-cyanophenylamine and 2-methylpropylamine.
Sulfonation: The 2-cyanophenylamine undergoes sulfonation using methanesulfonyl chloride in the presence of a base such as triethylamine. This step forms the intermediate 2-cyanophenylmethanesulfonamide.
Alkylation: The intermediate is then alkylated with 2-methylpropylamine under controlled conditions to yield the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Cyanophenyl)-N-(2-methylpropyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents such as sodium azide or alkyl halides, forming azide or alkylated derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and the use of catalysts to enhance reaction rates. Major products formed from these reactions include sulfone, amine, azide, and alkylated derivatives.
Scientific Research Applications
1-(2-Cyanophenyl)-N-(2-methylpropyl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the design of new drugs, particularly as inhibitors of enzymes or receptors involved in disease pathways.
Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: It is used as a tool compound in biological assays to study the effects of sulfonamide derivatives on cellular processes.
Industrial Applications: The compound is investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of 1-(2-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The cyanophenyl and methylpropyl groups contribute to the compound’s binding affinity and specificity, influencing its overall biological activity.
Comparison with Similar Compounds
1-(2-Cyanophenyl)-N-(2-methylpropyl)methanesulfonamide can be compared with other sulfonamide derivatives, such as:
N-(2-Cyanophenyl)methanesulfonamide: Lacks the 2-methylpropyl group, resulting in different chemical and biological properties.
N-(2-Methylpropyl)methanesulfonamide: Lacks the cyanophenyl group, affecting its reactivity and applications.
1-(2-Cyanophenyl)-N-methylmethanesulfonamide:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(2-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-10(2)8-14-17(15,16)9-12-6-4-3-5-11(12)7-13/h3-6,10,14H,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQRGCBEOUXNHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)CC1=CC=CC=C1C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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